molecular formula C11H19NO B2383122 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane CAS No. 2306278-17-9

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane

Cat. No.: B2383122
CAS No.: 2306278-17-9
M. Wt: 181.279
InChI Key: ABZCUIRLPSOERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane (CAS 2306278-17-9) is a high-value chemical building block with a molecular formula of C11H19NO and a molecular weight of 181.27 g/mol. It features a 7-azaspiro[3.5]nonane core, a scaffold recognized in medicinal chemistry for its three-dimensional structure and potential in drug discovery. This specific derivative is supplied as a high-purity material for research and development applications. The 7-azaspiro[3.5]nonane structure is a privileged scaffold in pharmaceutical research. Scientific literature demonstrates that novel compounds based on this core structure have been designed and synthesized as potent agonists for the GPR119 receptor, a target of significant interest for metabolic diseases such as type 2 diabetes . The methoxymethylene substituent in this compound makes it a versatile intermediate for further chemical exploration and derivatization in various research programs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is offered in various standard packaging sizes to meet your lab's needs. For more detailed specifications, including predicted physicochemical properties such as boiling point (252.0±40.0 °C) and density (1.01±0.1 g/cm³), please contact our technical support team.

Properties

IUPAC Name

2-(methoxymethylidene)-7-methyl-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-12-5-3-11(4-6-12)7-10(8-11)9-13-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZCUIRLPSOERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=COC)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of solvents such as methanol or dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethylene group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications in Scientific Research

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane has several applications across various scientific domains:

Chemistry

  • Building Block : It serves as a foundational component in synthesizing more complex spirocyclic compounds, facilitating advancements in organic synthesis methodologies.

Biology

  • Ligand Investigation : The compound is explored for its potential as a ligand in biochemical assays, particularly in studying receptor interactions and enzyme activity modulation.

Medicine

  • Therapeutic Potential : Research indicates its potential role in drug development targeting specific enzymes or receptors, particularly in pain management and anti-inflammatory applications.

Industry

  • Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and materials that exhibit unique physical and chemical properties due to its structural characteristics.

Case Studies and Research Findings

  • Biological Activity Studies : Research has indicated that compounds with similar structures exhibit varying degrees of biological activity, suggesting that modifications to the spirocyclic framework can lead to enhanced therapeutic effects.
  • Synthetic Methodologies : Studies have demonstrated the efficacy of palladium-catalyzed reactions in synthesizing this compound, showcasing its potential as a versatile building block in organic chemistry.
  • Pharmacological Investigations : Preliminary studies have explored its use in pain management therapies by targeting specific receptors involved in pain signaling pathways.

Mechanism of Action

The mechanism of action of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Structural Variations and Heteroatom Influence

Spirocyclic compounds in this class differ in heteroatoms (N, O) and substituents, impacting their chemical behavior:

Substituent Effects on Physicochemical Properties

Key substituents influence logP, solubility, and steric effects:

  • Methoxymethylene vs. Benzyl: The methoxymethylene group in the target compound likely reduces logP compared to bulkier benzyl substituents (e.g., in 7-benzyl-2-methyl-2,7-diazaspiro[3.5]nonane, logP ≈ 3.1 inferred from structural analogs) .
  • Methyl vs. Carboxylate: tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (C₁₂H₂₀N₂O₃) incorporates a polar cyano group and Boc protection, increasing molecular weight (240.30 g/mol) and complexity .

Data Table: Comparative Overview of Spiro[3.5]nonane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heteroatoms Key Properties/Applications References
2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane C₁₀H₁₇NO₂ 183.25 (calculated) 2-methoxymethylene, 7-methyl N Potential ligand (structural inference) -
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane C₁₅H₂₂N₂ 230.35 7-benzyl, 2-methyl 2N Sigma receptor ligand activity
2-Oxaspiro[3.5]nonane-7-methanol C₉H₁₆O₂ 156.22 7-methanol O High polarity (TPSA = 40.46 Ų)
2-Oxa-7-azaspiro[3.5]nonane hemioxalate C₈H₁₃NO₅ 203.19 (salt) Hemioxalate salt O, N Synthetic intermediate
tert-Butyl 2-cyano-7-azaspiro[...]carboxylate C₁₂H₂₀N₂O₃ 240.30 2-cyano, Boc-protected N Lab-scale research

Key Findings and Limitations

Structural Flexibility: The spiro[3.5]nonane core accommodates diverse substituents, enabling tailored physicochemical and biological properties.

Activity Trends : Diazaspiro derivatives show promise in receptor targeting, but substituent choice critically impacts efficacy (e.g., benzyl vs. methoxymethylene) .

Data Gaps : Experimental data for the target compound (e.g., logP, solubility) are unavailable, necessitating extrapolation from analogs.

Biological Activity

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane is a complex organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the spiro framework. This compound, with the molecular formula C₁₁H₁₉NO, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the methoxymethylene group enhances its reactivity and interaction with biological targets. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₉NO
Molecular Weight183.28 g/mol
StructureSpirocyclic
Functional GroupsMethoxymethylene

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound may modulate enzyme activity or receptor function, leading to various physiological effects.

Antiviral Activity

Preliminary investigations into the antiviral properties of related spirocyclic compounds have shown promising results. These compounds may interfere with viral replication mechanisms, although detailed studies on this compound specifically are still needed to confirm these effects.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing various spirocyclic scaffolds, including derivatives of this compound, evaluated their potential as therapeutic agents. The findings suggested that modifications to the spirocyclic structure could enhance biological activity .
  • Comparative Analysis : In a comparative analysis of structurally similar compounds, it was noted that the methoxymethylene group significantly influences the reactivity and potential biological interactions of this compound compared to simpler analogs like 7-methyl-7-azaspiro[3.5]nonane.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane, and how do reaction conditions influence yield?

  • The synthesis of spirocyclic compounds like this often involves cyclization strategies or functional group transformations. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) are used to stabilize reactive nitrogen centers during alkylation or coupling steps . Methoxymethylene groups may be introduced via Wittig-type reactions or nucleophilic substitutions. Reaction conditions (e.g., solvent polarity, temperature) critically affect regioselectivity due to steric hindrance from the spirocyclic scaffold. NMR spectroscopy (¹H/¹³C) is essential to confirm structural integrity, with distinct peaks for the methoxymethylene (-OCH₂-) and methyl-substituted azaspiro ring .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • IR spectroscopy identifies the methoxymethylene group via C-O-C stretching (~1100 cm⁻¹) and sp³ C-H bending modes. Mass spectrometry (HRMS) provides molecular ion confirmation (e.g., m/z ~209 for C₁₁H₁₇NO₂) and fragmentation patterns unique to the spirocyclic core. NMR is critical: the 7-methyl group typically appears as a singlet (δ 1.2–1.4 ppm), while the methoxymethylene protons split into a doublet (δ 3.3–3.5 ppm) due to coupling with adjacent carbons .

Q. What computational methods are suitable for predicting the compound’s reactivity?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the methoxymethylene substituent on nucleophilic attack sites. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets, such as sigma receptors, by analyzing steric compatibility and hydrogen-bonding potential .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing methoxymethylene with other groups) alter biological activity?

  • Comparative studies of analogs (e.g., 7-methyl-7-azaspiro[3.5]nonane-2-carboxylic acid) show that electron-withdrawing groups enhance binding to enzymatic pockets, while methoxymethylene improves membrane permeability. For example, replacing methoxymethylene with a trifluoroacetate group (as in 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate) increases electrophilicity but reduces metabolic stability .

Q. What experimental strategies resolve contradictions in reported reaction yields for spirocyclic derivatives?

  • Contradictions often arise from solvent effects or catalyst choice. For instance, polar aprotic solvents (DMF, DMSO) may stabilize intermediates in SN2 reactions but promote side reactions in acidic conditions. Systematic optimization using design of experiments (DoE) or high-throughput screening can identify optimal conditions (e.g., 60°C, Pd/C catalyst) for >90% yield .

Q. How does the spirocyclic scaffold influence sigma receptor binding affinity and selectivity?

  • Studies on 2,7-diazaspiro[3.5]nonane derivatives reveal that the rigid spiro structure enhances σ1 receptor affinity (Ki < 10 nM) by restricting conformational flexibility. The methoxymethylene group’s orientation modulates selectivity over σ2 receptors, as shown in radioligand displacement assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution via HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) is critical. Impurities from racemization during Boc-deprotection (e.g., using TFA) require rigorous monitoring via chiral GC-MS. Batch process optimization (e.g., flow chemistry) minimizes side reactions .

Methodological Guidance

Q. How to design a stability study under physiological conditions?

  • Prepare buffered solutions (pH 2.0, 7.4, 9.0) and incubate the compound at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Hydrolysis of the methoxymethylene group generates formaldehyde, detectable via Schiff’s reagent assay. Compare results to analogs (e.g., 7-Oxa-2-azaspiro[3.5]nonane hemioxalate) to assess structural vulnerability .

Q. What in vitro models are appropriate for evaluating neuropharmacological potential?

  • Use SH-SY5Y neuroblastoma cells for σ1 receptor antagonism assays. Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP levels (ELISA) after compound treatment. Compare to reference ligands (e.g., BD-1063) and validate selectivity via σ2-transfected HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.